2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-9-6(10)4-2-3-12-5(4)8-7(9)11/h2-3H,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHNKLQNNXOOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=S)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and subsequent sulfurization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides under oxidative conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent against various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and other proteins . These interactions can lead to the inhibition of key biological pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Key Analogues and Their Structural Features
The table below summarizes structural variations and biological activities of 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one and related compounds:
Structure-Activity Relationships (SAR)
Position 3 Substituents: Aliphatic Groups (e.g., sec-butylideneamino in AS1): Enhance anti-inflammatory and analgesic potency. AS1 showed 1.5× higher activity than diclofenac sodium in carrageenan-induced inflammation models . Aromatic Groups (e.g., benzylideneamino in AS3): Retain activity but are less potent than aliphatic substituents. Electron-withdrawing groups on aryl rings (e.g., nitro in AS9) further reduce activity . Halogenated Aryl Groups (e.g., 4-fluorophenyl in 793716-03-7): May improve target binding via halogen bonds but require validation .
Position 2 Mercapto Group :
- Critical for hydrogen bonding and disulfide bridge formation. Removal or substitution (e.g., with morpholin-4-yl in 724746-46-7) abolishes activity in most cases .
Core Modifications :
- Benzo-Fused vs. Cyclopenta-Fused (e.g., AS1 vs. 132605-19-7) : Benzo-fused derivatives (AS1) exhibit higher anti-inflammatory activity, likely due to improved hydrophobic interactions. Cyclopenta-fused analogues may alter solubility and bioavailability .
- Saturation (Tetrahydro vs. Fully Aromatic) : Tetrahydrobenzo derivatives (AS1-AS3) show enhanced activity compared to unsaturated cores, possibly due to conformational flexibility .
Physicochemical and Pharmacokinetic Profiles
- Molecular Weight : Ranges from 238.33 g/mol (cyclopenta-fused 132605-19-7) to 358.48 g/mol (5-(4-methylphenyl)-3-tetrahydrofuran derivative) .
- LogP : Predicted to vary widely; aliphatic substituents (AS1) increase hydrophobicity, while polar groups (e.g., morpholine in 724746-46-7) enhance solubility .
Biological Activity
2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with significant biological activity. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 198.27 g/mol
- CAS Number : 554423-03-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its thienopyrimidine structure allows it to participate in various biochemical pathways, including those involved in cancer cell proliferation and antimicrobial activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of thienopyrimidine compounds exhibit notable anticancer properties. For instance, a study highlighted the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC values for these compounds ranged from 3.83 to 11.94 µM, indicating potent activity compared to standard chemotherapeutics like erlotinib .
Table 1: Cytotoxicity of Thienopyrimidine Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 8.5 |
| Thienopyrimidine derivative A | HCT-116 | 5.0 |
| Thienopyrimidine derivative B | SKOV3 | 10.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study utilizing high-throughput screening identified several thienopyrimidine derivatives with significant inhibitory effects against Mycobacterium tuberculosis. The selectivity index calculated for these compounds indicated a favorable therapeutic window, making them promising candidates for further development as anti-tubercular agents .
Case Studies
- Antitubercular Screening : In a high-throughput screening assay involving over 100,000 compounds, derivatives of thienopyrimidines showed up to 90% inhibition of M. tuberculosis at specific concentrations. The promising candidates were subjected to further evaluation for their IC values against both the pathogen and Vero cell lines, demonstrating their selectivity and potential as therapeutic agents .
- Anticancer Efficacy : A comparative study evaluated the efficacy of various thienopyrimidine derivatives against multiple cancer cell lines. The study found that certain modifications to the core structure enhanced cytotoxicity significantly, suggesting that structural optimization could lead to more effective anticancer agents .
Q & A
Q. Advanced Pharmacological Target Exploration
- FGFR1 Inhibition : Derivatives are screened using kinase inhibition assays (e.g., ADP-Glo™) and validated via IC₅₀ calculations. C-2 substituents (e.g., methylthio) enhance selectivity by occupying hydrophobic pockets in the FGFR1 active site .
- TRPA1 Antagonism : Patch-clamp electrophysiology assesses blockade of ion channels. Substituents like 3-(2-methoxyethyl) improve potency by mimicking endogenous ligand conformations .
- Dihydrofolate Reductase (DHFR) Inhibition : Competitive ELISA assays measure displacement of dihydrofolate, with IC₅₀ values correlated to substituent electronegativity .
How can computational modeling guide the design of novel thieno[2,3-d]pyrimidin-4-one derivatives with enhanced pharmacokinetic properties?
Q. Advanced Computational Approaches
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by simulating interactions with lipid bilayers .
- QSAR Modeling : Quantitative structure-activity relationship models identify critical descriptors (e.g., LogP, polar surface area) for optimizing bioavailability .
- Docking Studies : Tools like Schrödinger Suite model binding poses to targets (e.g., TRPA1), guiding substitutions that improve binding energy (e.g., halogen bonds at C5) .
What experimental considerations are critical for ensuring the stability of thieno[2,3-d]pyrimidin-4-one derivatives during synthesis and storage?
Q. Advanced Stability and Handling
- Synthesis : Avoid prolonged exposure to moisture or high temperatures during cyclization to prevent hydrolysis of the pyrimidinone ring .
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to mitigate oxidation of the mercapto group. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) removes reactive byproducts that could degrade the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
